L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, 2,3,4,5,6-pentafluorophenyl ester
Description
Chemical Structure and Functional Groups
This compound is a modified derivative of L-glutamine, featuring three critical functional groups:
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc): A UV-sensitive protecting group commonly used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during iterative coupling reactions .
- N-(Triphenylmethyl, Trityl): Protects the side-chain amine of glutamine, preventing undesired side reactions during peptide elongation .
- 2,3,4,5,6-Pentafluorophenyl (PFP) Ester: A highly reactive leaving group that activates the carboxyl moiety for efficient amide bond formation with nucleophiles (e.g., amines) under mild conditions .
Applications Primarily employed in SPPS, this derivative enhances coupling efficiency and minimizes racemization due to the electron-withdrawing PFP ester, which accelerates reaction kinetics compared to non-fluorinated aryl esters . Its orthogonal protecting groups (Fmoc and Trityl) allow selective deprotection under basic (Fmoc) or acidic (Trityl) conditions, enabling precise control over complex peptide sequences .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(24-25-36(51)53)52(44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H2,51,53)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNWMCMZLOEQPA-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F5N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Glutamine is a vital amino acid that plays a significant role in various biological processes, including protein synthesis, cellular metabolism, and immune function. The compound L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, 2,3,4,5,6-pentafluorophenyl ester (CAS: 132327-80-1) is a modified form of glutamine that has garnered interest for its potential biological activities and applications in research and medicine.
The chemical structure of L-Glutamine N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- can be described as follows:
- Molecular Formula : C26H24N2O5
- Molecular Weight : 440.48 g/mol
- Physical State : Solid
- Purity : >98% (HPLC)
L-Glutamine derivatives like the compound are often used in biochemical research to study their effects on cellular processes. The modifications in the structure enhance the stability and solubility of glutamine, which can lead to improved bioavailability and efficacy in biological systems.
1. Cellular Metabolism
L-Glutamine is crucial for cellular energy production and serves as a nitrogen donor for nucleotide synthesis. The modified compound may exhibit enhanced metabolic activity due to its structural modifications that could facilitate better transport across cell membranes.
2. Immune Function
Research indicates that glutamine plays a vital role in the immune response by supporting lymphocyte proliferation and function. The derivative may potentially enhance these effects due to its increased stability and prolonged action in the body.
3. Neuroprotective Effects
Studies have shown that glutamine can have neuroprotective effects. The derivative's ability to cross the blood-brain barrier may provide additional neuroprotective benefits compared to standard glutamine.
Case Study 1: Immune System Modulation
A study investigated the effects of L-glutamine derivatives on immune cell function. Results indicated that these compounds significantly enhanced T-cell proliferation and cytokine production compared to controls.
Case Study 2: Cancer Cell Metabolism
In another investigation focused on cancer metabolism, researchers found that L-glutamine derivatives could inhibit tumor growth by altering metabolic pathways in cancer cells. This highlights the potential therapeutic applications of this compound in oncology.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 132327-80-1 |
| Molecular Weight | 440.48 g/mol |
| Purity | >98% (HPLC) |
| Physical State | Solid |
| Solubility | Soluble in DMF |
| Biological Activity | Effect |
|---|---|
| Cellular Metabolism | Enhanced energy production |
| Immune Function | Increased T-cell activity |
| Neuroprotection | Potential protective effects |
Scientific Research Applications
Chemical Properties and Structure
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- is characterized by its complex structure, which includes:
- Molecular Formula : C26H24N2O5
- Molar Mass : Approximately 444.5 g/mol
- CAS Number : 132327-80-1
This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The triphenylmethyl (Trt) group also serves a similar purpose by providing stability and solubility to the compound in organic solvents.
Peptide Synthesis
One of the primary applications of L-Glutamine derivatives is in peptide synthesis . The Fmoc group allows for selective protection of the amino group during solid-phase peptide synthesis (SPPS). This method has been extensively utilized for synthesizing peptides with specific sequences that are crucial for various biological functions.
Drug Development
L-Glutamine derivatives are being explored for their potential in drug development . The unique structural features of this compound allow it to interact with biological targets effectively. For instance:
- Anticancer Agents : Research indicates that certain glutamine analogs can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth.
- Neuroprotective Agents : Some studies suggest that glutamine derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Biochemical Studies
In biochemical research, L-Glutamine derivatives are used as substrates or inhibitors to study enzyme kinetics and metabolic pathways. Their ability to mimic natural substrates allows researchers to investigate enzyme mechanisms and interactions within cellular systems.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of L-glutamine derivatives. The researchers synthesized several analogs and evaluated their effects on cancer cell lines. The results indicated that specific modifications to the glutamine structure significantly enhanced cytotoxicity against various cancer types .
Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of L-glutamine derivatives in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could reduce cell death and preserve mitochondrial function, suggesting their potential use in therapies for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Glutamine Derivatives
Key Comparative Insights
Reactivity and Coupling Efficiency The PFP ester in the target compound enhances carboxyl activation, achieving coupling yields >95% in SPPS, outperforming benzyl esters (e.g., benzyl (R/S)-4-Fmoc-amino-(E)-2-pentenoate), which require harsher conditions (e.g., 3-hour reaction in CH₂Cl₂) . Compared to N-hydroxysuccinimide (NHS) esters, PFP esters exhibit superior stability in aqueous environments, reducing premature hydrolysis during peptide synthesis .
Steric and Solubility Effects
- The Trityl group on glutamine’s side-chain amine introduces steric bulk, which can hinder coupling in congested sequences. This contrasts with N-Fmoc-N-Boc-glutamine derivatives , where the smaller Boc group reduces steric interference but offers less acid stability .
- Solubility in organic solvents (e.g., DMF, dichloromethane) is comparable to N-Fmoc-L-glutamine-OAll esters , but the PFP ester’s electron-deficient aromatic ring improves solubility in polar aprotic solvents by 20–30% .
Biological and Metabolic Relevance Unlike free L-glutamine, which serves as a carbon/nitrogen source in cell cultures (e.g., RPMI1640 media for PANC-1 cells) , the protected derivative is metabolically inert.
Stability and Storage
- The Fmoc group provides UV-dependent cleavage (λ = 310 nm), offering advantages over acid-labile groups (e.g., Boc) in light-directed synthesis. However, prolonged storage in DMF can lead to gradual Fmoc deprotection (5–10% degradation over 30 days), a limitation shared with N-Fmoc-L-asparagine derivatives .
Preparation Methods
Fmoc Protection of the α-Amino Group
The first step involves protecting the α-amino group of L-glutamine using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-glutamine with Fmoc chloride in a biphasic solvent system (e.g., dioxane/water) under basic conditions. Sodium carbonate (Na₂CO₃) or N,N-diisopropylethylamine (DIEA) is typically used to maintain a pH of 8–9, ensuring efficient nucleophilic attack by the amino group.
Reaction Conditions
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Reagents : Fmoc-Cl (1.2 eq), Na₂CO₃ (2.5 eq)
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Solvent : Dioxane/water (4:1 v/v)
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Temperature : 0°C → room temperature (RT)
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Time : 4–6 hours
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Yield : 85–90%
The Fmoc group provides orthogonal protection, allowing selective removal under mild basic conditions (e.g., 20% piperidine in DMF).
Trityl Protection of the Side-Chain Amide
The side-chain amide of glutamine is protected with the trityl (Trt) group to prevent undesired side reactions during peptide elongation. This is accomplished using trityl chloride (Trt-Cl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), with pyridine or DIEA as a base.
Reaction Conditions
-
Reagents : Trt-Cl (1.5 eq), pyridine (3 eq)
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Solvent : Anhydrous DCM
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Temperature : RT
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Time : 12–18 hours
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Yield : 75–80%
The bulky Trt group minimizes steric hindrance during coupling while offering stability under Fmoc deprotection conditions.
Activation of the Carboxyl Group as a Pentafluorophenyl Ester
Formation of the OPfp Ester
The carboxyl group of the protected glutamine derivative is activated as a pentafluorophenyl (OPfp) ester to enhance reactivity toward amine nucleophiles. This is achieved by reacting the carboxylic acid with pentafluorophenyl chloroformate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Reaction Conditions
-
Reagents : Pentafluorophenyl chloroformate (1.3 eq), DCC (1.2 eq)
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Solvent : Anhydrous DCM or DMF
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Temperature : 0°C → RT
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Time : 2–4 hours
The OPfp ester’s electron-withdrawing substituents increase electrophilicity, facilitating rapid amide bond formation with minimal racemization.
Industrial-Scale Production
Industrial synthesis follows similar steps but emphasizes process optimization for yield and purity:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.1–1 L | 100–1000 L |
| Temperature Control | Manual | Automated jacketed reactors |
| Purification | Column chromatography | Crystallization/recrystallization |
| Purity | ≥95% | ≥99% |
Industrial methods employ continuous-flow systems for Trt protection and in-line FTIR monitoring to track esterification progress.
Critical Analysis of Reaction Parameters
Solvent Selection
-
DCM : Preferred for Trt protection due to low polarity, reducing side reactions.
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DMF : Enhances solubility of intermediates during Fmoc deprotection.
Base Optimization
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Pyridine vs. DIEA : DIEA offers faster reaction kinetics for Trt protection but may increase racemization risk compared to pyridine.
Yield Optimization Strategies
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Pre-activation : Pre-forming the OPfp ester reduces hydrolysis side reactions.
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Moisture Control : Anhydrous conditions (<50 ppm H₂O) improve OPfp ester stability.
Research Advancements and Challenges
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing L-Glutamine, N2-Fmoc-N-Trt-pentafluorophenyl ester?
- Methodological Answer : The compound can be synthesized via a Wittig-Horner reaction using Fmoc-protected amino aldehydes and pentafluorophenyl esters. For example, a mixture of Fmoc-amino aldehyde (4.0 mmol) and benzyl (triphenylphosphoranylidene)-acetate (4.4 mmol) in dry CH₂Cl₂ is stirred for 3 hours, followed by solvent removal and silica gel chromatography purification with EtOAc/hexane gradients . Modifications to this protocol may involve substituting the benzyl ester with pentafluorophenyl esters for enhanced peptide coupling efficiency.
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used to monitor reaction progress. Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95%. Mass spectrometry (ESI-MS or MALDI-TOF) is critical for verifying molecular weight (expected [M+H]⁺ ~800-850 Da, depending on substituents) .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer : The pentafluorophenyl (Pfp) ester acts as an activated leaving group in solid-phase peptide synthesis (SPPS). It facilitates efficient coupling of Fmoc-protected glutamine residues under mild conditions, minimizing racemization. The Trt (triphenylmethyl) group protects the side-chain amide, preventing undesired side reactions during elongation .
Advanced Research Questions
Q. How does the steric bulk of the Trt group influence coupling efficiency in SPPS?
- Methodological Answer : The Trt group’s steric hindrance can reduce coupling rates for bulky amino acids. To mitigate this, extend coupling times (e.g., 2–4 hours) or use coupling agents like HATU/DIPEA in DMF. Comparative studies show Trt-protected glutamine requires 1.5× molar excess compared to unprotected analogs .
Q. What analytical strategies resolve contradictions in stability data for Fmoc-Pfp esters?
- Methodological Answer : Stability varies with solvent and temperature. For example, in DMF, Pfp esters hydrolyze within 24 hours at room temperature, whereas in THF, stability extends to 72 hours. Use ¹H/¹⁹F NMR to track ester degradation kinetics. Accelerated stability studies (40°C, 75% humidity) can predict shelf-life under storage conditions .
Q. How can racemization during synthesis be minimized?
- Methodological Answer : Racemization occurs at the α-carbon of glutamine under basic conditions. Use low-temperature (0–4°C) coupling with HOBt/DIC activation. Chiral HPLC (e.g., Chirobiotic T column) or polarimetry confirms enantiomeric purity. D-Glutamine derivatives (e.g., N2-Fmoc-D-glutamine, CAS 112898-00-7) serve as controls for comparative analysis .
Q. What are the challenges in characterizing byproducts from incomplete Trt deprotection?
- Methodological Answer : Incomplete deprotection with TFA/water (95:5) yields residual Trt adducts. LC-MS/MS identifies byproducts via characteristic mass shifts (+243 Da for Trt). Optimize deprotection by increasing TFA concentration or adding scavengers (e.g., triisopropylsilane) to prevent carbocation rearrangements .
Key Considerations for Experimental Design
- Storage : Store at –20°C under argon to prevent Pfp ester hydrolysis. Desiccate to avoid moisture-induced degradation .
- Handling : Use gloveboxes for moisture-sensitive steps. The compound is classified as non-hazardous but requires standard lab safety protocols (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
